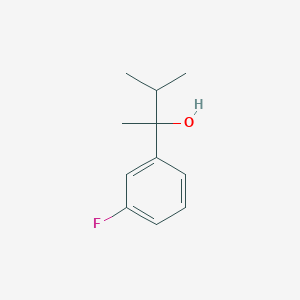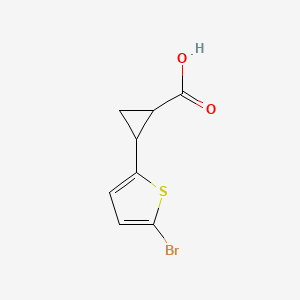
2-(2-Methoxyphenyl)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-2-butanol is an organic compound that belongs to the class of secondary alcohols It is characterized by a butanol backbone with a methoxyphenyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2-butanol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-methoxyphenylmagnesium bromide reacts with butanone. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the reduction of 2-(2-methoxyphenyl)-2-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually performed in a solvent like tetrahydrofuran or ethanol, and the temperature is maintained at room temperature or slightly below to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and selectivity of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2-methoxyphenyl)-2-butanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield 2-(2-methoxyphenyl)-2-butane when treated with strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products
Oxidation: 2-(2-Methoxyphenyl)-2-butanone.
Reduction: 2-(2-Methoxyphenyl)-2-butane.
Substitution: 2-(2-Methoxyphenyl)-2-butyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases due to its bioactive properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-2-butanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyphenyl)-2-butanone: This compound is structurally similar but differs in having a carbonyl group instead of a hydroxyl group.
2-(2-Methoxyphenyl)-2-butane: This compound lacks the hydroxyl group and is fully saturated.
2-Methoxyphenyl isocyanate: This compound contains an isocyanate group instead of a hydroxyl group.
Uniqueness
2-(2-Methoxyphenyl)-2-butanol is unique due to its specific combination of a methoxyphenyl group and a secondary alcohol. This structure imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs. For example, the presence of the hydroxyl group allows for hydrogen bonding and increased solubility in polar solvents, which can influence its behavior in biological systems and chemical reactions.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-11(2,12)9-7-5-6-8-10(9)13-3/h5-8,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSXUYQJZXPLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














